molecular formula C17H17N3O8 B15004879 [1,5-dinitro-6-oxo-11-(2-oxopropyl)-1,4,5,6-tetrahydro-1,5-methano-3-benzazocin-3(2H)-yl]acetic acid

[1,5-dinitro-6-oxo-11-(2-oxopropyl)-1,4,5,6-tetrahydro-1,5-methano-3-benzazocin-3(2H)-yl]acetic acid

Cat. No.: B15004879
M. Wt: 391.3 g/mol
InChI Key: HVIDBGGUKKEKKI-UHFFFAOYSA-N
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Description

[1,5-dinitro-6-oxo-11-(2-oxopropyl)-1,4,5,6-tetrahydro-1,5-methano-3-benzazocin-3(2H)-yl]acetic acid: is a complex organic compound with a unique structure that includes multiple functional groups such as nitro, oxo, and acetic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,5-dinitro-6-oxo-11-(2-oxopropyl)-1,4,5,6-tetrahydro-1,5-methano-3-benzazocin-3(2H)-yl]acetic acid can be achieved through a multi-step process involving several key reactions. One common method involves the Mannich reaction, which is used to introduce the oxopropyl group . The reaction conditions typically include the use of a strong acid catalyst and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxo and nitro groups.

    Reduction: Reduction of the nitro groups can lead to the formation of amines.

    Substitution: The acetic acid moiety can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution Reactions: Acid chlorides and amines are commonly used reagents for esterification and amidation, respectively.

Major Products

The major products formed from these reactions include various derivatives such as amines, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[1,5-dinitro-6-oxo-11-(2-oxopropyl)-1,4,5,6-tetrahydro-1,5-methano-3-benzazocin-3(2H)-yl]acetic acid: has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1,5-dinitro-6-oxo-11-(2-oxopropyl)-1,4,5,6-tetrahydro-1,5-methano-3-benzazocin-3(2H)-yl]acetic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the oxo and acetic acid moieties can form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : [1,5-dinitro-6-oxo-11-(2-oxopropyl)-1,4,5,6-tetrahydro-1,5-methano-3-benzazocin-3(2H)-yl]acetic acid is unique due to its complex structure that combines multiple functional groups, allowing it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H17N3O8

Molecular Weight

391.3 g/mol

IUPAC Name

2-[1,9-dinitro-8-oxo-13-(2-oxopropyl)-11-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-yl]acetic acid

InChI

InChI=1S/C17H17N3O8/c1-10(21)6-13-16(19(25)26)8-18(7-14(22)23)9-17(13,20(27)28)15(24)11-4-2-3-5-12(11)16/h2-5,13H,6-9H2,1H3,(H,22,23)

InChI Key

HVIDBGGUKKEKKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1C2(CN(CC1(C(=O)C3=CC=CC=C32)[N+](=O)[O-])CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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